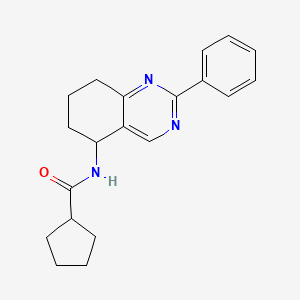![molecular formula C17H14F3N5S B6135720 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B6135720.png)
2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole is a complex organic compound that features a trifluoromethyl group, a triazine ring, a pyrrolidine ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, triazine precursors, and various catalysts to facilitate ring formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazines, pyrrolidine derivatives, and thiazole-containing molecules. Examples include:
- 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide
- 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .
Uniqueness
What sets 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazine, pyrrolidine, and thiazole rings contribute to its structural diversity and potential for various applications .
Eigenschaften
IUPAC Name |
2-[1-[5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5S/c18-17(19,20)12-5-3-11(4-6-12)13-10-22-24-16(23-13)25-8-1-2-14(25)15-21-7-9-26-15/h3-7,9-10,14H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMUYUUACFDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6135647.png)
![[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B6135652.png)
![1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B6135655.png)
![N-(3,4-dimethylphenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6135661.png)

![9-(1,3-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135678.png)
![5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-METHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B6135684.png)
![1-[(2,3-Difluorophenyl)methyl]-3-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxypiperidin-2-one](/img/structure/B6135689.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
![4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6135698.png)
![2-(4-oxoquinazolin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)
![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
![2-[2-(2-Fluorophenyl)ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6135715.png)
